7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a thiazine ring fused with a pyrimidine ring, and a phenoxyethyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Fusion with Pyrimidine Ring: The thiazine ring is then fused with a pyrimidine ring through a condensation reaction. This step often requires the use of a strong acid catalyst to facilitate the ring fusion.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate compound with phenoxyethyl bromide in the presence of a base.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Chemical Reactions Analysis
7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of an alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It has been shown to exhibit cytotoxic activity against certain cancer cell lines.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can be compared with other similar compounds, such as:
7-methyl-6-oxo-N-(2-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide: This compound has a phenylethyl group instead of a phenoxyethyl group, which affects its chemical properties and biological activity.
6-oxo-N-(2-phenoxyethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: This compound lacks the methyl group at the 7-position, which can influence its reactivity and interaction with biological targets.
The unique structure of this compound, particularly the presence of the phenoxyethyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methyl-6-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-9-19-17-20(16(12)22)10-13(11-24-17)15(21)18-7-8-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPTPFQOVIYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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